4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
Overview
Description
4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a benzaldehyde moiety
Mechanism of Action
Target of Action
Benzaldehydes have been reported to target cellular antioxidation systems . They can disrupt the fungal antioxidation system, which includes components such as superoxide dismutases and glutathione reductase .
Mode of Action
Benzaldehydes, in general, are known to disrupt cellular antioxidation systems . They destabilize cellular redox homeostasis and/or antioxidation systems . This disruption can be achieved with redox-active compounds .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems , which suggests that they may affect pathways related to redox homeostasis and antioxidation.
Result of Action
Benzaldehydes are known to disrupt cellular antioxidation systems , which could lead to the inhibition of fungal growth .
Biochemical Analysis
Biochemical Properties
4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s morpholine ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the oxadiazole ring can participate in π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity. Studies have shown that this compound can interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutase and glutathione reductase
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in cell proliferation and apoptosis . Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the expression of genes involved in oxidative stress response and cellular metabolism . These effects highlight the compound’s potential as a modulator of cellular processes and its relevance in studying cell biology.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzyme active sites through hydrogen bonding and π-π interactions, leading to enzyme inhibition or activation. For example, its interaction with superoxide dismutase and glutathione reductase can modulate their enzymatic activities, thereby influencing cellular redox homeostasis . Additionally, this compound can affect gene expression by binding to transcription factors and regulatory proteins, leading to changes in the transcriptional activity of target genes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell proliferation, apoptosis, and gene expression . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings underscore the importance of optimizing dosage regimens to achieve desired therapeutic effects while minimizing adverse effects in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For example, its interaction with enzymes involved in oxidative stress response can affect the production and utilization of reactive oxygen species, thereby influencing cellular redox balance
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to specific proteins that facilitate its distribution within the cell . Studies have shown that this compound can accumulate in certain cellular compartments, influencing its localization and activity . These findings provide insights into the compound’s transport and distribution dynamics and their implications for its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and regulatory proteins to modulate gene expression . Additionally, the compound can be targeted to mitochondria, where it influences mitochondrial function and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves a multi-step process. One common method starts with the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholinomethyl group is then introduced via a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and a suitable amine. Finally, the benzaldehyde moiety is attached through a formylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in neurodegenerative diseases.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
- 4-(5-(Piperidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
- 4-(5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
- 4-(5-(Morpholinomethyl)-1,2,4-thiadiazol-3-yl)benzaldehyde
Comparison: Compared to its analogs, 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde exhibits unique properties due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, the oxadiazole ring imparts stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-11-1-3-12(4-2-11)14-15-13(20-16-14)9-17-5-7-19-8-6-17/h1-4,10H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWUBCJSOFXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649209 | |
Record name | 4-{5-[(Morpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-76-8 | |
Record name | 4-{5-[(Morpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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